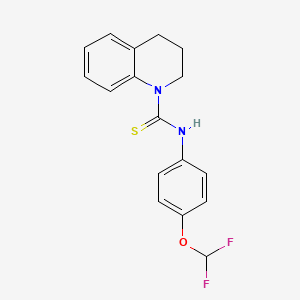
N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Metal-to-Ligand Charge Transfer (MLCT) Excited States
Cuprous bis-phenanthroline compounds, related to quinoline derivatives, show MLCT excited states. Such compounds are significant in photophysics and photochemistry, indicating potential applications in light-emitting devices and sensors (Scaltrito et al., 2000).
Antioxidant Activity Analysis
Studies on methods to determine antioxidant activity, including tests like ORAC and DPPH, highlight the relevance of phenolic compounds in evaluating the antioxidant capacity of various samples. This suggests potential research applications in food science and pharmacology (Munteanu & Apetrei, 2021).
Synthetic Phenolic Antioxidants
Research on synthetic phenolic antioxidants (SPAs), which may share structural similarities with the compound , focuses on their environmental occurrence, human exposure, and toxicity. This underscores the importance of studying the environmental and health impacts of such chemicals (Liu & Mabury, 2020).
Organic Light-Emitting Diodes (OLEDs) Applications
BODIPY-based materials, related to phenyl and quinoline derivatives, are used in OLEDs. Their structural design and synthesis for application in OLED devices suggest potential research applications of related compounds in developing 'metal-free' infrared emitters (Squeo & Pasini, 2020).
Chemical and Bioactivity Studies
Reviews of the chemical and bioactivity of various compounds, including flavonoids and alkaloids, may provide a foundation for understanding the potential medicinal and therapeutic applications of related compounds. For example, studies on chlorogenic acid and its pharmacological activities offer a model for investigating the health benefits of similar compounds (Naveed et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such ascAMP-specific 3’,5’-cyclic phosphodiesterase 4D and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in cellular processes such as signal transduction and nucleotide synthesis, respectively.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be inferred that this compound might interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Inhibition of camp-specific 3’,5’-cyclic phosphodiesterase 4d would affect thecAMP signaling pathway , while inhibition of DHFR would affect the folate metabolism pathway .
Pharmacokinetics
Similar compounds have been found to have good bioavailability . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would greatly influence its bioavailability and therapeutic efficacy.
Result of Action
Based on the known targets of similar compounds, it can be inferred that this compound might lead to changes in cellular signaling and nucleotide synthesis, potentially leading to effects such as cell cycle arrest .
properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2OS/c18-16(19)22-14-9-7-13(8-10-14)20-17(23)21-11-3-5-12-4-1-2-6-15(12)21/h1-2,4,6-10,16H,3,5,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPFWYSZLNYLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2869009.png)
![2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2869011.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2869014.png)

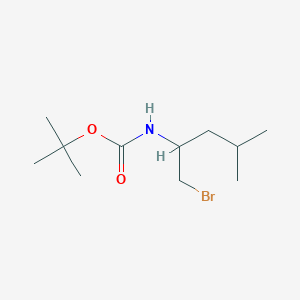
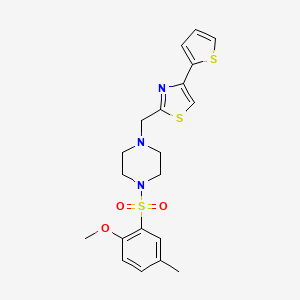
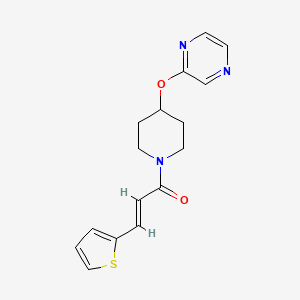
![2-(3-(Diethylamino)propyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869021.png)
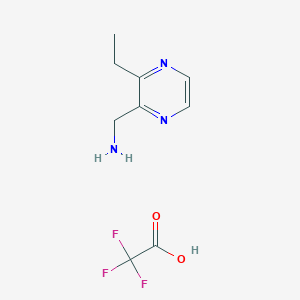
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2869024.png)
![2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2869026.png)

![1-heptyl-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2869029.png)